molecular formula C23H21N3O2 B11596062 7-[(3-Methoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

7-[(3-Methoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Cat. No.: B11596062
M. Wt: 371.4 g/mol
InChI Key: UBJAGHISPIQEDY-UHFFFAOYSA-N
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Description

7-[(3-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a methoxyphenyl group, a pyridinylamino group, and a methyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The methoxyphenyl and pyridinylamino groups are introduced through nucleophilic substitution reactions. For instance, the quinoline core can be reacted with 3-methoxybenzyl chloride and 2-aminopyridine under basic conditions to form the desired product.

    Methylation: The final step involves the methylation of the quinoline core at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline core or the substituents.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL involves its interaction with various molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of their function. This can result in the disruption of cellular processes such as DNA replication, protein synthesis, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial activity.

    2-Methylquinoline: A simpler derivative with similar structural features but lacking the methoxyphenyl and pyridinylamino groups.

    3-Methoxyphenylquinoline: A derivative with the methoxyphenyl group but lacking the pyridinylamino group.

Uniqueness

7-[(3-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL is unique due to the presence of both the methoxyphenyl and pyridinylamino groups, which confer distinct biological activities and chemical properties. This combination of substituents enhances its potential as a therapeutic agent and a versatile building block for further chemical modifications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C23H21N3O2/c1-15-9-10-16-11-12-19(23(27)22(16)25-15)21(26-20-8-3-4-13-24-20)17-6-5-7-18(14-17)28-2/h3-14,21,27H,1-2H3,(H,24,26)

InChI Key

UBJAGHISPIQEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4

Origin of Product

United States

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